COMET Trial: Carvedilol Reduces All-Cause Mortality by 17% Versus Metoprolol Tartrate in Chronic Heart Failure
In the Carvedilol Or Metoprolol European Trial (COMET), a randomized controlled trial of 3,029 patients with NYHA class II-IV heart failure and LVEF <35%, carvedilol demonstrated a 17% relative risk reduction in all-cause mortality compared to metoprolol tartrate [1]. After a mean follow-up of 58 months, all-cause mortality was 34% in the carvedilol group versus 40% in the metoprolol group, with a hazard ratio of 0.83 (95% CI 0.74-0.93, p=0.0017) [2].
| Evidence Dimension | All-Cause Mortality |
|---|---|
| Target Compound Data | 34% all-cause mortality |
| Comparator Or Baseline | Metoprolol tartrate: 40% all-cause mortality |
| Quantified Difference | 6% absolute reduction; 17% relative risk reduction; HR 0.83 (95% CI 0.74-0.93); p=0.0017 |
| Conditions | 3,029 patients; NYHA II-IV heart failure; LVEF <35%; mean follow-up 58 months; RCT |
Why This Matters
This is the only large-scale RCT demonstrating a statistically significant survival advantage of one β-blocker over another in chronic heart failure, directly impacting therapeutic selection and clinical procurement decisions.
- [1] Remme WJ, Torp-Pedersen C, Cleland JG, et al. Effect of carvedilol and metoprolol on the mode of death in patients with heart failure. Eur J Heart Fail. 2007 Nov;9(11):1128-35. View Source
- [2] Poole-Wilson PA, Swedberg K, Cleland JG, et al. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial. Lancet. 2003 Jul 5;362(9377):7-13. View Source
